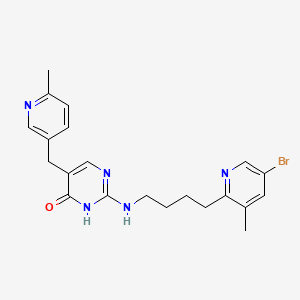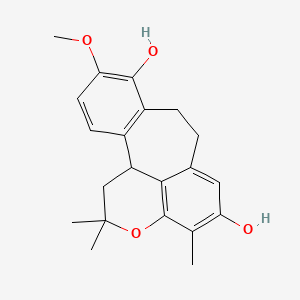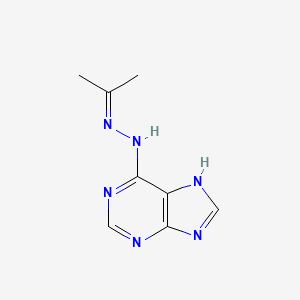
Temelastine
描述
Temelastine, also known as SK&F 93944, is a novel histamine H1-receptor antagonist. It is a competitive inhibitor of histamine and is primarily used as an anti-allergic agent. This compound is known for its high degree of protein binding and predominant hepatic elimination. Unlike many other antihistamines, it does not penetrate the central nervous system, which reduces the risk of central nervous system-related side effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Temelastine involves multiple steps, starting from the appropriate pyridine derivatives. The key steps include:
Formation of the Pyrimidinone Core: This involves the reaction of pyridine derivatives with suitable reagents to form the pyrimidinone core.
Substitution Reactions: The introduction of the butylamino and methylpyridinyl groups through substitution reactions.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the pyrimidinone core and subsequent substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
化学反应分析
Types of Reactions
Temelastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, N-oxide derivatives, and various substituted analogs .
科学研究应用
Temelastine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of histamine receptor antagonists.
Biology: Studied for its effects on histamine-induced bronchoconstriction and other allergic reactions.
Medicine: Investigated for its potential use in treating allergic conditions without central nervous system side effects.
Industry: Used in the development of new antihistamine drugs
作用机制
Temelastine exerts its effects by competitively inhibiting the histamine H1-receptor. This prevents histamine from binding to the receptor, thereby blocking its effects. The molecular targets include the histamine H1-receptors located on various cells, including smooth muscle cells and endothelial cells. The primary pathway involved is the inhibition of the phospholipase Cβ pathway, which reduces the production of inositol 1,4,5-trisphosphate and diacylglycerol, leading to decreased intracellular calcium levels .
相似化合物的比较
Similar Compounds
Cetirizine: Another histamine H1-receptor antagonist with similar anti-allergic properties.
Loratadine: A non-sedating antihistamine used for treating allergic reactions.
Fexofenadine: Known for its minimal central nervous system side effects.
Uniqueness of Temelastine
This compound is unique due to its high degree of protein binding and predominant hepatic elimination. Unlike many other antihistamines, it does not penetrate the central nervous system, which reduces the risk of central nervous system-related side effects. This makes it a safer option for patients who are sensitive to such side effects .
属性
CAS 编号 |
86181-42-2 |
|---|---|
分子式 |
C21H24BrN5O |
分子量 |
442.4 g/mol |
IUPAC 名称 |
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |
InChI 键 |
OGEAASSLWZDQBM-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
规范 SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
Key on ui other cas no. |
86181-42-2 |
同义词 |
SK and F 93944 SK and F-93944 SKF 93944 temelastine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)








![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)




